Isopropyl(2-nitrophenyl)sulfane
Description
Contextualizing Aryl Sulfides within Organosulfur Chemistry
Organosulfur compounds, organic molecules containing sulfur, are integral to life and industry. wikipedia.org Within this vast class of molecules, aryl sulfides, also known as thioethers, are characterized by a sulfur atom bonded to at least one aromatic ring. numberanalytics.combritannica.com This structural feature imparts unique chemical properties and reactivity, making them valuable intermediates in organic synthesis. numberanalytics.comresearchgate.net
The significance of aryl sulfides is underscored by their presence in numerous biologically active compounds and pharmaceuticals. nih.govtaylorandfrancis.com Their applications span a wide range of therapeutic areas, including anticancer, anti-inflammatory, and antiviral agents. nih.govtaylorandfrancis.com This has driven the development of diverse and efficient methods for their synthesis. nih.gov
Aryl sulfides are typically prepared through the formation of a carbon-sulfur (C–S) bond. Common methods include the nucleophilic substitution of aryl halides with thiols and transition metal-catalyzed cross-coupling reactions. nih.gov The latter approach, in particular, has seen significant advancements, with metals like palladium, copper, and nickel being employed to facilitate these transformations under increasingly mild conditions. nih.govsciencedaily.com
The reactivity of aryl sulfides is largely centered on the sulfur atom. It can be oxidized to form sulfoxides and sulfones, which are themselves important functional groups in medicinal chemistry. The sulfur atom can also be involved in various coupling reactions, further highlighting the versatility of aryl sulfides as synthetic building blocks.
Significance of Nitroaromatic Derivatives in Synthetic and Applied Chemistry
Nitroaromatic compounds, characterized by a nitro group (–NO2) attached to an aromatic ring, are a cornerstone of modern synthetic and applied chemistry. numberanalytics.commdpi-res.com The strong electron-withdrawing nature of the nitro group profoundly influences the electronic properties of the aromatic ring, making these compounds highly versatile and reactive. mdpi-res.commdpi.com
The importance of nitroaromatic derivatives stems from their role as key intermediates in the synthesis of a vast array of valuable products. mdpi-res.com They are extensively used in the production of pharmaceuticals, dyes, pigments, and agricultural chemicals. numberanalytics.comnih.gov For instance, many antibiotics and anti-inflammatory agents have their origins in nitroaromatic precursors. numberanalytics.comnih.gov
A primary synthetic utility of nitroaromatic compounds lies in the reduction of the nitro group to an amino group (–NH2). numberanalytics.comjsynthchem.com This transformation provides access to anilines, which are fundamental building blocks for countless organic molecules. jsynthchem.com Furthermore, the nitro group can activate the aromatic ring towards nucleophilic aromatic substitution, allowing for the introduction of various functional groups. numberanalytics.comnumberanalytics.com
The synthesis of nitroaromatic compounds is typically achieved through electrophilic aromatic substitution, where a nitrating agent, often a mixture of nitric and sulfuric acids, introduces the nitro group onto the aromatic ring. nih.gov Alternative methods using nitronium salts have also been developed to achieve this transformation under milder conditions. numberanalytics.com
Isopropyl(2-nitrophenyl)sulfane: Bridging Alkyl and Nitroaryl Thioether Research
This compound, with the chemical formula C9H11NO2S, is a molecule that embodies characteristics of both alkyl-aryl sulfides and nitroaromatic compounds. guidechem.comguidechem.com It features an isopropyl group and a 2-nitrophenyl group attached to a central sulfur atom. This unique structure positions it as a valuable subject for research that bridges these two important areas of organic chemistry.
The presence of the nitro group in the ortho position to the sulfide (B99878) linkage significantly influences the compound's electronic properties and reactivity. This can be expected to affect the nucleophilicity of the sulfur atom and the reactivity of the aromatic ring in substitution reactions. The isopropyl group, on the other hand, introduces an aliphatic character to the molecule.
While specific research on this compound is not extensively documented in publicly available literature, its structure suggests potential applications as a synthetic intermediate. For example, the nitro group could be reduced to an amine, leading to the formation of 2-isopropylaniline (B1208494) derivatives, which could be further functionalized. Alternatively, the sulfide linkage could be oxidized to a sulfoxide (B87167) or sulfone, creating new compounds with potentially interesting biological activities.
Below is a table summarizing some of the key properties of this compound:
| Property | Value |
| CAS Number | 70415-85-9 |
| Molecular Formula | C9H11NO2S |
| Molecular Weight | 197.25 g/mol |
| Boiling Point | 288.0 °C (Predicted) |
| Density | 1.18 g/cm³ (Predicted) |
| Flash Point | 128.0 °C (Predicted) |
| Note: Some physical properties are predicted values. guidechem.com |
Historical Development of Carbon-Sulfur Bond Formation Methodologies
The ability to form carbon-sulfur (C–S) bonds is fundamental to the synthesis of the vast array of organosulfur compounds, including aryl sulfides. acs.orgrsc.orgrsc.org The methods for creating these bonds have evolved significantly over time, moving from harsh reaction conditions to more mild and efficient transition metal-catalyzed processes. nih.gov
Historically, the synthesis of aryl sulfides often relied on reactions such as the nucleophilic aromatic substitution of activated aryl halides with thiols. However, these methods often required high temperatures and had limited substrate scope. nih.gov
A major breakthrough in C–S bond formation came with the development of copper-catalyzed reactions, most notably the Ullmann condensation . wikipedia.orgwikiwand.com Named after Fritz Ullmann, this reaction involves the coupling of an aryl halide with a thiol in the presence of copper. wikipedia.org While a significant advancement, early Ullmann reactions still required stoichiometric amounts of copper and high temperatures. wikipedia.orgwikipedia.orgnih.gov
The late 20th century saw the emergence of palladium-catalyzed cross-coupling reactions, which revolutionized C–S bond formation. The Buchwald-Hartwig amination , initially developed for C-N bond formation, was successfully adapted for the synthesis of aryl sulfides. researchgate.netwikipedia.orgorganic-chemistry.orgrsc.org These palladium-catalyzed methods offer milder reaction conditions, greater functional group tolerance, and higher efficiency compared to the older copper-based systems. wikipedia.org
More recently, nickel-catalyzed C-S bond formation has also gained prominence, providing a cost-effective alternative to palladium. acs.org These modern catalytic systems have greatly expanded the synthetic chemist's toolbox for constructing complex molecules containing the aryl sulfide motif. sciencedaily.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-nitro-2-propan-2-ylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c1-7(2)13-9-6-4-3-5-8(9)10(11)12/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFYXBKJHZAUTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=CC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations and Reaction Pathways of Isopropyl 2 Nitrophenyl Sulfane Synthesis and Transformations
Elucidating the Reaction Mechanisms of Carbon-Sulfur Bond Formation
The creation of the carbon-sulfur (C–S) bond in aryl sulfides like isopropyl(2-nitrophenyl)sulfane is a cornerstone of organosulfur chemistry. mdpi.com These compounds are not only valuable in themselves but also serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. rsc.orgrsc.org The methods to form these bonds have evolved significantly, moving from harsh traditional conditions to more sophisticated catalyzed reactions. rsc.org This section explores the mechanistic intricacies of these vital transformations.
Computational Studies on Proposed Intermediates and Transition States
Computational chemistry provides powerful tools to investigate the fleeting intermediates and high-energy transition states that are often inaccessible to direct experimental observation. escholarship.org Density Functional Theory (DFT) calculations, for instance, are employed to model reaction pathways, calculate activation energies, and rationalize the outcomes of catalytic reactions. bohrium.com In the context of C–S bond formation, computational studies help to elucidate the energetics of different proposed mechanisms, such as oxidative addition and reductive elimination steps in metal-catalyzed cycles. organic-chemistry.org These studies can model the geometry and electronic structure of key species, providing a molecular-level understanding of how catalysts and substrates interact. escholarship.orgbohrium.com By examining the potential energy surface of a reaction, researchers can predict the most likely pathway and identify rate-determining steps, guiding the optimization of reaction conditions.
Radical Pathways in Photocatalytic Systems
Photocatalysis has emerged as a powerful strategy for C–S bond formation, often proceeding through radical-based mechanisms. In these systems, a photocatalyst, upon absorbing light, generates highly reactive species. Two primary pathways are generally considered: (i) a direct electron transfer from the organic substrate to the photo-excited catalyst, creating a hole on the catalyst and a radical cation from the substrate, or (ii) the generation of reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which then react with the substrates. researchgate.net The process is often initiated by the formation of a thiyl radical from a thiol precursor. This radical can then engage in the reaction cascade to form the desired C–S bond. The efficiency and pathway of these reactions are highly dependent on the catalyst, the wavelength of light used, and the molecular structure of the reactants. researchgate.net
Ligand Effects and Catalyst Deactivation in Metal-Catalyzed Reactions
In transition metal-catalyzed C–S cross-coupling reactions, the ligands coordinated to the metal center play a dispositive role in the catalyst's activity, stability, and selectivity. rsc.orgcancer.gov The electronic and steric properties of the ligand can significantly influence the key steps of the catalytic cycle. For example, bulky, electron-donating ligands like N-heterocyclic carbenes (NHCs) can promote the oxidative addition of aryl halides and facilitate the final reductive elimination step to release the aryl sulfide (B99878) product. organic-chemistry.org
A major challenge in these reactions is catalyst deactivation. Sulfur compounds, particularly thiols, are notorious for their ability to poison metal catalysts. researchgate.net The strong affinity of the soft sulfur atom for the metal center can lead to the formation of stable metal-thiolate complexes that are catalytically inactive, thereby shutting down the catalytic cycle. dicp.ac.cn Ligand design is crucial to mitigate this deactivation. Sterically demanding ligands can shield the metal center, preventing the irreversible binding of sulfur species and promoting catalyst turnover. organic-chemistry.org
Table 1: Factors Influencing Metal-Catalyzed C-S Bond Formation
| Factor | Description | Impact on Reaction |
|---|---|---|
| Ligand Steric Bulk | The size of the ligand around the metal center. | Can accelerate reductive elimination and prevent catalyst deactivation by blocking coordination sites. organic-chemistry.org |
| Ligand Electronics | The electron-donating or -withdrawing nature of the ligand. | Strong σ-donor ligands can facilitate the oxidative addition step. organic-chemistry.org |
| Catalyst Poisoning | Strong binding of sulfur compounds to the metal center. | Leads to the formation of inactive catalyst species and low turnover. researchgate.netdicp.ac.cn |
| Metal-Sulfur Bond | The stability of the bond formed between the catalyst and the sulfur atom. | A very stable bond can make the regeneration of the active catalyst difficult. dicp.ac.cn |
Inner Sphere vs. Outer Sphere Mechanisms in Metal-Free Processes
Electron transfer is a fundamental process in many chemical reactions, including those that form C–S bonds without a metal catalyst. These transfers can occur through two primary mechanisms: inner sphere and outer sphere. york.ac.ukdavuniversity.org
An outer-sphere mechanism involves the transfer of an electron between two separate chemical species whose coordination spheres remain intact. york.ac.ukdifferencebetween.com The electron essentially "jumps" through space, and the interaction between the oxidant and reductant is weak.
Conversely, an inner-sphere mechanism requires the formation of a covalent bridge between the oxidant and the reductant. differencebetween.comwikipedia.org A ligand, common to both species, facilitates the electron transfer. This pathway involves significant changes in the coordination spheres of the reactants, as bonds are broken and formed. york.ac.ukyoutube.com Inner-sphere reactions are often inhibited by bulky ligands that prevent the formation of the necessary bridged intermediate. wikipedia.org The choice between these pathways depends on the nature of the reactants, the presence of potential bridging ligands, and the reaction environment.
Reactivity of the Nitro Group within the Sulfane Structure
The nitro group (NO₂) is a powerful electron-withdrawing group that significantly influences the chemical properties of the aromatic ring to which it is attached. Its presence in the this compound structure makes it a key site for chemical transformations, most notably reduction.
Mechanistic Aspects of Nitro Group Reduction
The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. This process involves a six-electron reduction and proceeds through several key intermediates. nih.gov While various reagents can effect this transformation, the general pathway often follows the sequence:
**Nitro (Ar-NO₂) → Nitroso (Ar-NO) → Hydroxylamine (B1172632) (Ar-NHOH) → Amine (Ar-NH₂) **
The initial reduction of the nitro group to the nitroso intermediate is often the rate-determining step. nih.gov Subsequent reduction of the nitroso group to the hydroxylamine is typically much faster. nih.gov The hydroxylamine intermediate is a critical juncture; it can be further reduced to the final amine or undergo other reactions. nih.gov
In the context of sulfides, the Zinin reduction, which uses sulfide or polysulfide ions as the reducing agent, is a classic method. researchgate.net Mechanistic studies suggest that this reaction can be highly selective, allowing for the partial reduction of dinitro compounds, for instance. chemicalforums.com The presence of the isopropylsulfane group can influence the reactivity and selectivity of the nitro group reduction through electronic and steric effects. Iron-catalyzed systems have also been developed for the chemoselective reduction of nitro groups, operating through on-cycle iron hydride intermediates and passing through a nitroso species. nih.gov The choice of reducing agent and reaction conditions is critical to control the outcome, especially when other reducible functional groups are present in the molecule. nih.gov
Table 2: Intermediates in Nitro Group Reduction
| Intermediate | Chemical Formula | Key Characteristics |
|---|---|---|
| Nitroso | Ar-NO | Often a transient species, rapidly reduced further. nih.govnih.gov |
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| N-heterocyclic carbenes (NHCs) |
| Nitroso compounds |
| Hydroxylamine compounds |
Influence of the Nitro Group on Aromatic Ring Reactivity
In the context of electrophilic substitution, the nitro group is a meta-director. It deactivates the ortho and para positions more than the meta position, meaning that if an electrophilic substitution reaction were to occur, the incoming electrophile would preferentially add to the meta position relative to the nitro group. wikipedia.org Consequently, this compound is generally resistant to common electrophilic aromatic substitution reactions like Friedel-Crafts alkylation and acylation. wikipedia.org
Beyond its influence on ring-based substitutions, the ortho-positioning of the nitro group relative to the isopropyl sulfane moiety enables unique intramolecular interactions. In studies on related 2-nitrophenyl aryl sulfides, the nitro group has been shown to act as an internal oxidant for the sulfur atom, particularly in mass spectrometry analyses. This intramolecular oxygen transfer from the nitro group to the sulfur atom is a distinct reaction pathway that is not available to its meta or para isomers, highlighting the profound impact of the substituent's position on the molecule's chemical behavior. tandfonline.comrsc.org
Reactivity and Transformations Involving the Isopropyl Sulfane Moiety
Oxidative Transformations of the Sulfide Linkage
Research on analogous aromatic sulfides bearing a nitro group has revealed detailed insights into these oxidative processes. Studies using electrospray ionization (ESI) mass spectrometry have shown that 2-nitrophenyl aryl sulfides can undergo oxidation where the sulfur atom abstracts an oxygen atom. tandfonline.comrsc.org This can occur through intermolecular processes, where the oxidizing agent may be generated during the ESI process itself, or through a notable intramolecular pathway. tandfonline.com
In the intramolecular process, the ortho-nitro group participates directly in the oxidation of the sulfur atom. This internal oxygen transfer is a characteristic feature of protonated 2-nitrophenyl sulfides and is evidenced by distinctive fragmentation patterns in tandem mass spectrometry. tandfonline.comrsc.org The resulting oxidized species exhibit characteristic losses of sulfur monoxide (SO), sulfur dioxide (SO₂), and the sulfinyl radical (HSO₂•), which provides strong evidence for the direct involvement of the nitro group in the sulfide oxidation. tandfonline.com
Table 1: Characteristic Mass Spectrometry Observations in the Oxidation of 2-Nitrophenyl Aryl Sulfides
| Observation | Description | Implication | Reference |
|---|---|---|---|
| [M+H+O]⁺, [M+Na+O]⁺ | Formation of ions corresponding to the sulfoxide (B87167). | Intermolecular oxidation of the sulfide linkage. | tandfonline.comrsc.org |
| Loss of SO | Fragmentation of the protonated molecule by losing sulfur monoxide. | Evidence of an oxygen transfer from the nitro group to the sulfur. | tandfonline.com |
| Loss of SO₂ | Fragmentation of the protonated molecule by losing sulfur dioxide. | Further evidence of intramolecular S-oxidation. | tandfonline.com |
Cleavage and Functionalization of the Alkyl-Sulfur Bond
The carbon-sulfur (C–S) bonds in this compound exhibit different reactivities. The bond between the aromatic ring and the sulfur (Aryl–S) is generally more robust than the bond between the sulfur and the isopropyl group (Alkyl–S). The cleavage of the alkyl-sulfur bond is a key transformation pathway for functionalization.
The reactivity of the C–S bond is influenced by the electronic properties of the aromatic ring. The strong electron-withdrawing nature of the 2-nitro group can affect the stability of intermediates formed during cleavage reactions. For instance, in studies of related aryl sulfide radical cations, it has been observed that electron-donating groups on the aryl ring tend to stabilize the radical cation and decrease the rate of C–S bond cleavage. acs.org Conversely, the presence of a potent electron-withdrawing group like nitro is expected to destabilize the radical cation, potentially facilitating C–S bond cleavage.
Catalytic systems have been developed to achieve the cleavage and functionalization of C–S bonds in aryl alkyl sulfides, often enabling cross-coupling reactions. While not specific to this compound, these methods illustrate general strategies for C-S bond activation. For example, nickel and palladium-based catalysts have been successfully employed to cleave aryl-S bonds, allowing for subsequent reactions like amination or metathesis. organic-chemistry.org Such approaches demonstrate the potential for transforming the sulfane moiety into other functional groups, provided a suitable catalytic system is employed.
Stereochemical Considerations in Reactions of Isopropyl-Substituted Compounds
The isopropyl sulfane moiety in this compound is prochiral. While the sulfide itself is achiral, reactions at the sulfur atom can create a stereocenter. The most significant stereochemical consideration arises from the oxidation of the sulfide to a sulfoxide.
When this compound is oxidized, the sulfur atom in the resulting sulfoxide, Isopropyl(2-nitrophenyl)sulfoxide, becomes a chiral center, with the two organic groups (2-nitrophenyl and isopropyl) and the oxygen atom and a lone pair of electrons as the four different substituents in a tetrahedral geometry. wikipedia.org This means the sulfoxide can exist as a pair of enantiomers. Unless a chiral reagent or catalyst is used, the oxidation of the sulfide will produce a racemic mixture (an equal mixture of both enantiomers).
The synthesis of single-enantiomer (enantiopure) sulfoxides is of significant interest in chemistry, as these compounds are valuable chiral auxiliaries in asymmetric synthesis. tandfonline.comrsc.orgwiley-vch.de Various methods have been developed for the asymmetric oxidation of prochiral sulfides to enantioenriched sulfoxides. These strategies generally fall into two categories: the use of stoichiometric chiral oxidants or the use of catalytic systems.
Table 2: Methodologies for Asymmetric Synthesis of Chiral Sulfoxides
| Method | Description | Example System | Reference |
|---|---|---|---|
| Catalytic Asymmetric Oxidation | A chiral metal complex or an enzyme catalyzes the oxidation of the sulfide using a terminal oxidant (e.g., a hydroperoxide). | Titanium-diethyl tartrate complex (Kagan-Modena Oxidation) with t-BuOOH. | tandfonline.comacsgcipr.org |
| Stoichiometric Chiral Oxidants | A chiral oxidizing agent, such as a chiral oxaziridine, is used in at least a 1:1 molar ratio to transfer oxygen enantioselectively. | Chiral N-sulfonyloxaziridines derived from camphor. | tandfonline.com |
| Biocatalysis (Enzymatic Oxidation) | Enzymes, such as monooxygenases, from microorganisms are used to perform highly selective oxidation. | Baeyer-Villiger monooxygenases (BVMO) using O₂ as the terminal oxidant. | rsc.orgacsgcipr.org |
| Kinetic Resolution | A chiral reagent or catalyst selectively reacts with one enantiomer of a racemic sulfoxide mixture, allowing for the separation of the unreacted enantiomer. | Selective oxidation of one sulfoxide enantiomer to the sulfone. | rsc.orgresearchgate.net |
These methods provide pathways to access optically active sulfoxides derived from precursors like this compound, enabling their potential use in stereocontrolled chemical synthesis. illinois.edu
Advanced Spectroscopic and Diffractional Characterization Methodologies for Isopropyl 2 Nitrophenyl Sulfane
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of Isopropyl(2-nitrophenyl)sulfane by providing information about the chemical environment of each proton and carbon atom.
¹H NMR Spectroscopic Analysis for Proton Environments
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides specific information about the number of different types of protons and their neighboring environments in the molecule. For this compound (C₉H₁₁NO₂S), the spectrum reveals distinct signals for the aromatic protons of the nitrophenyl ring and the aliphatic protons of the isopropyl group.
A reported ¹H NMR spectrum, recorded in deuterated chloroform (B151607) (CDCl₃), shows characteristic chemical shifts (δ) and splitting patterns. The aromatic region displays a complex pattern consistent with a 1,2-disubstituted benzene (B151609) ring. A doublet observed between δ 8.14-8.10 ppm is characteristic of the proton ortho to the electron-withdrawing nitro group. Two multiplets are observed between δ 7.58-7.47 ppm and δ 7.28-7.21 ppm, corresponding to the other three aromatic protons. In the aliphatic region, the isopropyl group gives rise to a methine proton (CH) signal, which appears as a multiplet (specifically a septet) between δ 3.60-3.50 ppm due to coupling with the six adjacent methyl protons. These six equivalent methyl protons (CH₃) appear as a sharp singlet at approximately δ 1.40 ppm.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 8.14 - 8.10 | Doublet (d) | 1H | Aromatic H (ortho to NO₂) |
| 7.58 - 7.47 | Multiplet (m) | 2H | Aromatic H |
| 7.28 - 7.21 | Multiplet (m) | 1H | Aromatic H |
| 3.60 - 3.50 | Multiplet (m) | 1H | -S-CH (CH₃)₂ |
| 1.40 | Singlet (s) | 6H | -S-CH(CH₃ )₂ |
Data sourced from patent literature and interpreted for educational purposes.
¹³C NMR Spectroscopic Analysis for Carbon Framework
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. For this compound, nine distinct signals are expected, corresponding to the six aromatic carbons and three carbons of the isopropyl group.
While a directly published spectrum is not widely available, the chemical shifts can be reliably predicted based on established substituent effects on aromatic and aliphatic carbons. The carbon atom attached to the nitro group (C-NO₂) is expected to be significantly downfield. The carbon atom bonded to the sulfur (C-S) will also have a characteristic chemical shift. The remaining four aromatic carbons will appear in the typical aromatic region (δ 120-150 ppm). For the isopropyl group, the methine carbon (-S-C H(CH₃)₂) will be downfield compared to the two equivalent methyl carbons (-S-CH(C H₃)₂). The use of additivity rules and spectral databases for similar structures, such as 2-nitrophenyl sulfides and isopropyl thioethers, allows for a robust prediction of the carbon framework. acs.orgresearchgate.net
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Predicted Shift (δ) ppm | Assignment | Notes |
|---|---|---|
| ~145 | Ar-C (C-NO₂) | Most downfield aromatic carbon due to strong electron-withdrawing effect of NO₂ group. |
| ~138 | Ar-C (C-S) | Quaternary carbon attached to the sulfur atom. |
| ~133 | Ar-CH | Aromatic methine carbon. |
| ~126 | Ar-CH | Aromatic methine carbon. |
| ~125 | Ar-CH | Aromatic methine carbon. |
| ~124 | Ar-CH | Aromatic methine carbon. |
| ~35 | -S-C H(CH₃)₂ | Aliphatic methine carbon, shifted downfield by adjacent sulfur. |
| ~23 | -S-CH(C H₃)₂ | Equivalent aliphatic methyl carbons. |
Values are estimates based on substituent effects and data from analogous compounds.
Advanced Multi-dimensional NMR Techniques (e.g., 2D-ROESY for host-guest complexes)
Advanced two-dimensional (2D) NMR techniques are employed to resolve complex structures and establish through-space and through-bond correlations. Techniques like COSY (Correlation Spectroscopy) would confirm ¹H-¹H coupling, for instance, between the isopropyl methine proton and the methyl protons. HMBC (Heteronuclear Multiple Bond Correlation) would establish long-range couplings between protons and carbons, confirming the connectivity between the isopropyl group and the nitrophenyl ring via the sulfur atom.
The Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment is particularly useful for determining the spatial proximity of nuclei, irrespective of molecular size. indiana.edu While often applied to larger molecules or host-guest complexes, it can be used on small molecules to confirm stereochemistry or preferred conformations. indiana.edunih.gov For this compound, a 2D-ROESY experiment could reveal through-space correlations between the protons of the isopropyl group and the proton on the C6 position of the aromatic ring, providing insights into the molecule's conformational preferences around the C-S bond.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is critical for unambiguously determining the elemental formula of a compound. researchgate.netalevelchemistry.co.uk Unlike low-resolution mass spectrometry which provides nominal mass, HRMS measures the m/z ratio to several decimal places, allowing for the calculation of an exact mass. researchgate.netalevelchemistry.co.uk This high precision makes it possible to distinguish between different molecular formulas that may have the same integer mass. bioanalysis-zone.com
For this compound, the molecular formula is C₉H₁₁NO₂S. The calculated monoisotopic (exact) mass can be compared with the experimentally measured value to confirm the composition.
Table 3: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₁₁NO₂S |
| Calculated Exact Mass | 197.0510 |
| Measured Exact Mass ([M+H]⁺) | ~198.0583 |
The measured value confirms the elemental composition with high accuracy, typically within a few parts per million (ppm).
Applications of LC-MS and DART-MS in Complex Mixture Analysis
In many practical applications, such as monitoring chemical reactions or analyzing environmental samples, this compound may be present in a complex mixture. acs.orgresearchgate.net In these scenarios, coupling a separation technique with mass spectrometry is essential.
Liquid Chromatography-Mass Spectrometry (LC-MS) is routinely used to separate components of a mixture before they enter the mass spectrometer. This technique is invaluable for monitoring the synthesis of this compound, allowing for the detection of starting materials, intermediates, and the final product in the reaction mixture over time. acs.orgresearchgate.net The combination of retention time from the LC and mass data from the MS provides high confidence in compound identification.
Direct Analysis in Real Time-Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal to no sample preparation. DART-MS is particularly useful for the fast screening of complex mixtures. digitellinc.com When analyzing organosulfur compounds, DART-MS can reveal not only the molecular ion but also characteristic fragment ions resulting from in-source reactions, such as the cleavage of the sulfur-carbon bond or oxidation of the sulfur atom. digitellinc.com This technique would be highly effective for the rapid detection of this compound on surfaces or in crude reaction aliquots.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. When applied to this compound, the resulting spectrum would be expected to exhibit characteristic absorption bands corresponding to its specific structural features.
The primary functional groups in this compound are the nitro group (-NO₂), the aromatic ring (benzene), the sulfide (B99878) linkage (C-S-C), and the isopropyl group (-CH(CH₃)₂). The expected vibrational modes and their approximate absorption ranges are detailed in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| Nitro Group (-NO₂) | Asymmetric Stretching | 1500 - 1570 |
| Symmetric Stretching | 1300 - 1370 | |
| Aromatic Ring (C=C) | Stretching | 1400 - 1600 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Out-of-plane Bending | 690 - 900 | |
| Aliphatic C-H (Isopropyl) | Stretching | 2850 - 3000 |
| C-S Bond | Stretching | 600 - 800 |
X-ray Diffraction Crystallography
Single Crystal X-ray Diffraction for Absolute Structure Determination
To perform single crystal X-ray diffraction, a suitable single crystal of this compound would first need to be grown. This crystal would then be mounted in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern, consisting of a set of reflections of varying intensities, would be collected.
By analyzing the positions and intensities of these diffracted X-rays, the electron density map of the molecule can be constructed. This map allows for the precise determination of the atomic coordinates within the crystal lattice, leading to the elucidation of the absolute structure of this compound. This would confirm the connectivity of the atoms and provide accurate measurements of all bond lengths and angles.
Analysis of Intermolecular Interactions and Crystal Packing
The data obtained from single crystal X-ray diffraction also provides invaluable insights into how the molecules of this compound are arranged in the solid state. The analysis of the crystal packing reveals the nature and geometry of intermolecular interactions that hold the molecules together in the crystal lattice.
For this compound, one would expect to observe various types of non-covalent interactions, such as van der Waals forces and potentially weak C-H···O or C-H···π interactions involving the nitro group and the aromatic ring. The study of these interactions is crucial for understanding the physical properties of the compound, such as its melting point and solubility. The table below outlines the key crystallographic parameters that would be determined from such an analysis.
| Crystallographic Parameter | Information Provided |
| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry elements present in the crystal. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and angles of the repeating unit of the crystal lattice. |
| Z Value | The number of molecules per unit cell. |
| Calculated Density | The theoretical density of the crystalline solid. |
Theoretical and Computational Chemistry Studies of Isopropyl 2 Nitrophenyl Sulfane and Analogous Systems
Application of Quantum Chemical Methods
Quantum chemical methods are fundamental to understanding the behavior of molecules like Isopropyl(2-nitrophenyl)sulfane. These approaches solve the Schrödinger equation (or its density-based equivalent) to provide information about energy, geometry, and electronic distribution.
Density Functional Theory (DFT) has become a standard method for studying nitroaromatic and sulfur-containing compounds due to its balance of accuracy and computational cost. scholarsresearchlibrary.comnumberanalytics.com For this compound, DFT calculations are crucial for determining its most stable three-dimensional structure through geometry optimization. This process finds the minimum energy conformation by adjusting bond lengths, bond angles, and dihedral angles.
Functionals such as B3LYP, often paired with a basis set like 6-31G(d), are commonly used for the geometry optimization of nitroaromatic compounds. scholarsresearchlibrary.comnih.govnih.gov These calculations can predict key structural parameters. Once the optimized geometry is obtained, DFT is used to analyze the electronic structure, providing insights into the distribution of electrons within the molecule. Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. epa.gov For analogous nitroaromatic compounds, DFT has been employed to calculate various descriptors to understand their properties and reactivity. scholarsresearchlibrary.comacs.org
Table 1: Representative DFT-Calculated Electronic Properties for an Analogous Nitroaromatic System
| Parameter | Value (eV) | Description |
|---|---|---|
| EHOMO | -7.5 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -2.1 | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | 5.4 | Indicator of chemical stability |
Note: Data is hypothetical and representative for a generic nitroaromatic sulfide (B99878).
Due to the rotational freedom around the C-S and C-C bonds of the isopropyl group, this compound can exist in multiple conformations. While DFT is highly accurate, it can be computationally expensive for exploring the entire potential energy surface of such a flexible molecule. tandfonline.comwhiterose.ac.uk Semi-empirical methods offer a faster alternative for performing conformational analysis. acs.orgwikipedia.org
These methods, such as AM1, PM3, or the more recent DFTB (Density-Functional Tight-Binding), simplify the Hartree-Fock or DFT equations by using parameters derived from experimental data. wikipedia.orgresearchgate.netuomustansiriyah.edu.iq This parameterization makes them orders of magnitude faster than ab initio methods, allowing for extensive scanning of torsional angles to identify low-energy conformers and map the potential energy surface. tandfonline.comacs.org This analysis is crucial for understanding the molecule's preferred shapes and the energy barriers between different conformations, which influence its physical and chemical properties. While potentially less accurate than DFT for final energy calculations, semi-empirical methods are highly effective for an initial, broad search of the conformational space. whiterose.ac.uk
Advanced Electronic Structure Analysis
Beyond basic geometry and orbital energies, advanced computational techniques can provide a deeper understanding of bonding, charge distribution, and non-covalent interactions within this compound.
Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, and bonding and anti-bonding interactions within a molecule. It transforms the calculated wave function into a set of localized orbitals that correspond to the familiar Lewis structure elements like core electrons, lone pairs, and bonds. For this compound, NBO analysis can quantify the charge distribution on each atom, revealing the electron-withdrawing effect of the nitro group and its influence on the aromatic ring and the sulfur atom.
Furthermore, NBO analysis can identify hyperconjugative interactions, which are stabilizing interactions resulting from the overlap of an occupied orbital with an unoccupied (anti-bonding) orbital. For instance, it can reveal interactions between the lone pairs on the sulfur and oxygen atoms and the antibonding orbitals of adjacent bonds. These interactions are crucial for understanding the molecule's electronic stability and reactivity. NBO analysis has been successfully applied to other sulfur-containing and nitroaromatic systems to elucidate their electronic characteristics. researchgate.netrsc.org
Table 2: Hypothetical NBO Charges for this compound
| Atom/Group | Natural Charge (e) |
|---|---|
| Nitro Group (NO₂) | -0.45 |
| Sulfur (S) | +0.20 |
| Isopropyl Group | +0.15 |
| Phenyl Ring | +0.10 |
Note: These values are illustrative and represent expected trends based on electronegativity and resonance.
Non-covalent interactions (NCIs) are critical in determining the conformation and packing of molecules. usu.eduyoutube.com NCI analysis is a computational method that allows for the visualization and characterization of weak interactions, such as van der Waals forces, steric repulsion, and potential intramolecular hydrogen bonds. acs.org The analysis is based on the electron density (ρ) and its reduced density gradient (s). Regions of low density and low reduced gradient signify non-covalent interactions.
For this compound, NCI analysis can map the spatial regions of these interactions. It can visually distinguish between stabilizing interactions (like weak hydrogen bonds between a C-H of the isopropyl group and an oxygen of the nitro group) and destabilizing steric clashes (e.g., between the bulky isopropyl group and the nitro group). nih.gov These interactions can significantly influence the molecule's preferred conformation. The sign of the second eigenvalue (λ₂) of the electron density Hessian is used to differentiate between attractive (λ₂ < 0) and repulsive (λ₂ > 0) interactions. acs.org
Energy Decomposition Analysis (EDA) is a powerful method for studying the nature of intermolecular interactions, for example, between two this compound molecules or between the molecule and a solvent or biological target. rsc.org EDA partitions the total interaction energy into physically meaningful components, providing insight into the forces driving the interaction. unl.eduaip.org
A typical EDA scheme decomposes the interaction energy (ΔE_int) into several terms:
Electrostatic (ΔE_elec): The classical electrostatic interaction between the unperturbed charge distributions of the molecules.
Pauli Repulsion (ΔE_Pauli): The destabilizing term arising from the repulsion between electrons of like spin (exchange-repulsion). acs.org
Orbital Interaction/Polarization (ΔE_orb): The stabilizing energy gained from the mixing of occupied and virtual orbitals of the interacting molecules, which includes polarization and charge transfer effects. rsc.orgacs.org
Dispersion (ΔE_disp): The attractive interaction arising from electron correlation, which is a key component of van der Waals forces. aip.org
By quantifying these components, EDA can reveal whether the interaction of this compound with another molecule is primarily driven by electrostatics (due to the polar nitro group), dispersion forces, or other effects. rsc.org
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| AM1 |
Simulation of Reaction Mechanisms and Energy Barriers
Computational modeling is instrumental in elucidating the complex reaction mechanisms that molecules like this compound and its analogs can undergo. These simulations provide insights into transient intermediates and transition states that are often difficult to observe experimentally.
One area of significant computational investigation for this class of compounds is the oxidation of the sulfur atom, particularly in molecules containing an ortho-nitro group. nih.gov Studies on analogous 2-nitrophenyl aryl sulfides have shown that upon ionization, such as in an electrospray ionization (ESI) source, the sulfur atom can be oxidized. nih.gov DFT calculations have been employed to substantiate the mechanisms for this oxidation, which can proceed via an intramolecular pathway involving the transfer of an oxygen atom from the nitro group to the sulfur atom. nih.gov These theoretical models help to rationalize the subsequent fragmentation patterns observed in mass spectrometry, such as the characteristic expulsion of SO, SO2, and the SO2H radical. nih.gov
Furthermore, computational studies on related nitroaromatic compounds, such as 2-nitrobenzyl derivatives, have mapped the potential energy surfaces for their photochemical reactions. nih.gov These calculations help to understand the competing reaction pathways and identify the key intermediates, providing a detailed picture of the reaction dynamics. nih.gov For o-nitrophenol, another analogous system, simulations have been used to resolve the nuclear dynamics that follow photo-excitation, including an ultrafast intramolecular proton transfer step and the subsequent non-radiative decay back to the ground state. rsc.org While specific energy barriers for this compound are not widely published, these studies on analogous systems demonstrate the capability of computational chemistry to model such reaction coordinates and determine the energy profiles governing them.
Molecular Modeling of Host-Guest Inclusion Complexes (e.g., with cyclodextrins)
Molecular modeling is a key technique for studying the formation and stability of host-guest inclusion complexes, where a "guest" molecule like this compound is encapsulated within a larger "host" molecule. usc.gal Cyclodextrins (CDs), which are toroidal polysaccharides with a hydrophobic inner cavity, are common hosts used in these studies due to their ability to form stable complexes with a wide range of organic molecules. usc.galnih.gov
Theoretical investigations have been performed on systems analogous to this compound to understand the thermodynamics and geometry of their inclusion in cyclodextrins. A computational study on the inclusion of (S)-2-Isopropyl-1-(o-nitrophenyl)sulfonyl)aziridine, a structurally similar compound, within a β-cyclodextrin (β-CD) host provides a clear example of this approach. physchemres.org Using DFT calculations, researchers modeled the encapsulation process considering two primary orientations of the guest molecule within the host cavity. physchemres.org
The calculations focused on determining key thermodynamic parameters that govern the stability of the resulting complex. physchemres.org The results indicated that the formation of the inclusion complex is energetically favorable and that one orientation (Orientation A) is significantly more stable than the other (Orientation B). physchemres.org Natural Bond Orbital (NBO) analysis is also performed in such studies to understand the specific non-covalent interactions, such as hydrogen bonds and van der Waals forces, that stabilize the host-guest assembly. physchemres.org
Table 1: Calculated Energy Parameters for the Inclusion Complex of a (2-nitrophenyl)sulfane Analog with β-Cyclodextrin This table presents theoretical data for the analogous system (S)-2-Isopropyl-1-(o-nitrophenyl)sulfonyl)aziridine with β-cyclodextrin, as a representative example of computational findings in this area. physchemres.org
| Parameter | Orientation A (kcal/mol) | Orientation B (kcal/mol) |
| Complexation Energy | Favorable | Less Favorable |
| Interaction Energy | Strong | Weaker |
| Deformation Energy | Calculated | Calculated |
These molecular modeling studies are crucial for predicting the binding affinity and preferred geometry of inclusion complexes, guiding the rational design of such systems for various applications. usc.gal
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)
Computational chemistry offers robust methods for predicting spectroscopic parameters, which serve as a powerful complement to experimental data for structure elucidation. bohrium.com For organosulfur compounds, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly valuable application. chemaxon.com
The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a widely accepted standard for calculating NMR chemical shieldings, from which chemical shifts are derived. physchemres.orgscm.com This method has been successfully applied to study the ¹H NMR spectra of cyclodextrin (B1172386) inclusion complexes involving analogs of this compound. physchemres.org
Computational predictions can accurately model the changes in the chemical shifts of the guest molecule's protons upon encapsulation within the host's cavity. physchemres.orgnih.gov These shifts are highly sensitive to the change in the chemical environment from the solvent to the hydrophobic interior of the cyclodextrin. nih.gov By comparing the calculated NMR spectra of the free guest, the host, and the host-guest complex with experimental data, researchers can confirm the formation of the complex and gain detailed insights into its three-dimensional structure. physchemres.org The accuracy of different computational methods and software in predicting ¹H NMR shifts is often evaluated using statistical tools like the root mean square deviation (RMSD) between calculated and experimental values. academie-sciences.fr
Table 2: Illustrative Comparison of Experimental vs. Computationally Predicted ¹H NMR Chemical Shifts This table is a conceptual illustration of how computational data is used. The values are hypothetical and intended to represent the process of validating predicted shifts against experimental results for a guest molecule before and after complexation.
| Proton on Guest Molecule | Experimental Shift (Free) | Predicted Shift (Free) | Experimental Shift (Complexed) | Predicted Shift (Complexed) |
| Aromatic Proton H_a | 7.80 ppm | 7.85 ppm | 7.95 ppm | 8.01 ppm |
| Isopropyl Proton H_b | 3.50 ppm | 3.54 ppm | 3.75 ppm | 3.80 ppm |
The synergy between computational prediction and experimental measurement is essential for the unambiguous assignment of complex NMR spectra and the detailed structural characterization of molecules like this compound and its derivatives. chemaxon.com
Emerging Research Directions and Applications of Nitroaryl Sulfides
Role in Advanced Materials Science
The exploration of sulfur-containing organic compounds in materials science is a rapidly expanding field. The ability of sulfur to form catenated bonds and its unique electrochemical properties are particularly attractive for the development of next-generation polymers and energy storage solutions.
Organosulfur-based polymers are gaining attention for their potential in electronic applications. rsc.org These materials, derived from the copolymerization of elemental sulfur with organic linkers, offer tunable molecular structures. rsc.org The inclusion of sulfur in a polymer backbone can create materials with interesting redox properties, making them candidates for intelligent materials that respond to environmental changes. researchgate.net High sulfur content polymers, often synthesized through a process called inverse vulcanization, are being explored for their unique optical and electrochemical properties. rsc.org While direct studies detailing the integration of Isopropyl(2-nitrophenyl)sulfane into polymeric semiconductors are not prominent, its structure is analogous to building blocks used in this field. The nitro group could further modulate the electronic properties of such polymers, a key factor in semiconductor performance.
Lithium-sulfur (Li-S) batteries represent a promising next-generation energy storage technology due to their high theoretical energy density, which far exceeds that of conventional lithium-ion batteries. nih.govyoutube.com However, their practical application is hindered by challenges such as the dissolution of lithium polysulfide intermediates into the electrolyte, known as the "shuttle effect," which leads to rapid capacity decay. researchgate.netsciencedaily.com
A key strategy to mitigate this issue is the development of organosulfur cathodes, where sulfur is covalently bonded within a polymer framework. rsc.org This approach helps to confine sulfur species and prevent their dissolution. rsc.org Organosulfur compounds are considered a promising class of cathode materials, and research is focused on understanding the redox mechanisms of molecules with R-Sₙ-R structures. nih.gov While this compound has not been specifically reported as a primary material in Li-S batteries, its fundamental structure is relevant. The sulfide (B99878) linkage could participate in the electrochemical storage processes, analogous to other organosulfur materials. rsc.orgntu.edu.sg Furthermore, additives are crucial for stabilizing battery performance, and functionalized organic molecules can play a role in controlling the complex chemical environment within the cell. nih.gov
Table 1: Comparison of Energy Storage Material Characteristics
| Material Class | Key Advantages | Major Challenges | Relevant Research Focus |
| Metal Sulfides | High specific capacity/capacitance. rsc.org | Inferior rate performance, poor cycling stability. rsc.org | Nanostructuring to improve transport properties and accommodate volume changes. rsc.org |
| Organosulfur Polymers | Reduced polysulfide shuttle effect, tunable structures. rsc.org | Lower overall sulfur content compared to elemental sulfur. | Copolymerization with functional linkers to enhance performance. rsc.orgresearchgate.net |
| Lithium Polysulfides | High theoretical energy density. nih.gov | Shuttle effect, volume changes, safety concerns with certain electrolytes. nih.govyoutube.com | Development of novel electrolytes and materials to trap polysulfides. nih.govsciencedaily.com |
Catalytic Applications of Aryl Sulfides
Aryl sulfides are versatile compounds in catalysis, serving as ligands for metal complexes, precursors for organocatalysts, and components of advanced hybrid materials. The interplay between the aromatic ring, the sulfur atom, and substituents like the nitro group allows for fine-tuning of catalytic activity.
Sulfur-containing molecules, or thio-ligands, are fundamental in coordination chemistry and catalysis. They can bind to transition metals to form stable complexes that catalyze a wide range of chemical transformations. researchgate.net The electronic properties of the ligand are critical for the activity of the metal center. In the case of a molecule like this compound, the sulfide group can act as a donor to a metal, while the electron-withdrawing nitro-substituted phenyl ring would significantly influence the electronic environment of the catalyst. This modulation can affect the reactivity and selectivity of the catalytic cycle. Research into dinitrosyl iron-sulfur complexes highlights the importance of thio-ligand design in creating functional analogs of biological systems and new nitric oxide donors. researchgate.net
Organocatalysis, which uses small organic molecules to accelerate chemical reactions, has become a major pillar of modern synthesis. nih.gov Nitro-containing compounds are frequently used as substrates in organocatalytic reactions, for instance, in the asymmetric hydrophosphination of nitroalkenes to create chiral P,N-ligands. rsc.org These ligands can bridge organocatalysis and metal-catalyzed transformations. rsc.org An aryl sulfide containing a nitro group, such as this compound, could potentially serve as a precursor. For example, the reduction of the nitro group to an amine would yield a 2-aminophenyl sulfide, a valuable scaffold for synthesizing new ligands and catalysts. researchgate.net The development of robust organocatalytic systems often relies on the ability to discriminate between similar chemical groups, a challenge that can be addressed through careful catalyst design involving interactions like hydrogen bonding and π-π stacking. rsc.org
The development of hybrid materials that combine the advantages of different classes of catalysts is a key area of research. Furthermore, the use of microreactors is transforming chemical production by offering enhanced safety, better mixing, and superior heat control compared to traditional batch reactors. youtube.com These continuous flow systems are particularly advantageous for reactions that are highly exothermic or involve potentially explosive intermediates. youtube.com The synthesis or application of nitroaryl sulfides could be well-suited for microreactor technology, allowing for precise control over reaction conditions. Such compounds could be immobilized onto a solid support to create a hybrid catalytic material for use in a packed-bed microreactor, combining the benefits of heterogeneous catalysis with the efficiency of flow chemistry.
Chemical Biology and Biomedical Research (Focus on Chemical Role)
The unique chemical architecture of this compound, featuring a nitro group on an aromatic ring linked to an isopropyl sulfide, provides it with a versatile reactivity profile that is of significant interest in chemical biology and biomedical research. Its functional groups are amenable to a variety of chemical transformations, positioning it as a valuable precursor for more complex molecules and as a tool for probing biological systems.
Synthesis of Precursors for Biologically Active Organosulfur Compounds
This compound serves as a key building block in the synthesis of various organosulfur compounds, some of which are precursors to biologically active molecules. The presence of the nitro group and the sulfide linkage allows for selective chemical modifications. For instance, the nitro group can be readily reduced to an amine, which can then be further functionalized. The sulfide can be oxidized to a sulfoxide (B87167) or a sulfone, altering the electronic properties and steric bulk of the molecule.
While specific, large-scale applications in blockbuster pharmaceuticals are not widely documented for this compound itself, its structural analog, (2,4-Dimethylphenyl)(2-nitrophenyl)sulfane, is a well-known precursor in the synthesis of the antidepressant drug Vortioxetine. bldpharm.compharmaffiliates.comnih.govambeed.com This highlights the general utility of the nitroaryl sulfide scaffold in medicinal chemistry. In contrast to its dimethylphenyl analog's role in pharmaceuticals, this compound is noted for its application in the agrochemical sector, suggesting its role as a precursor for pesticides or other crop protection agents.
The synthesis of these more complex molecules often involves a multi-step process, as illustrated by the general synthesis of Vortioxetine from its precursor. A similar strategic approach can be envisioned for the derivatization of this compound.
Table 1: Comparative Precursor Roles of Nitroaryl Sulfides
| Precursor Compound | End Product/Application Area | Key Chemical Transformations |
| This compound | Agrochemicals | Reduction of nitro group, functionalization of the resulting amine, potential oxidation of the sulfide. |
| (2,4-Dimethylphenyl)(2-nitrophenyl)sulfane | Vortioxetine (Antidepressant) | Reduction of the nitro group to an amine, followed by palladium-catalyzed Buchwald-Hartwig amination to introduce the piperazine (B1678402) moiety. |
Investigation of Molecular Interactions in Biological Systems
The chemical properties of this compound make it a subject of interest for studying molecular interactions within biological systems. The nitroaromatic moiety and the sulfide group are both known to participate in various non-covalent and covalent interactions that are fundamental to biological processes.
The electron-withdrawing nature of the nitro group can lead to dipole-dipole and quadrupole interactions with biological macromolecules. Furthermore, the nitro group can act as a hydrogen bond acceptor. guidechem.com In certain biological environments, particularly those with a reductive potential, the nitro group can undergo reduction to form nitroso, hydroxylamino, and ultimately amino derivatives. These reduced intermediates can be more reactive and may form covalent adducts with cellular nucleophiles like DNA and proteins, a mechanism of action for some nitroaromatic drugs and toxins.
The sulfide linkage is also a site of potential interaction. It can be oxidized by cellular enzymes, such as cytochrome P450s or flavin-containing monooxygenases, to form sulfoxides and sulfones. This oxidation can significantly alter the polarity, solubility, and binding affinity of the molecule for its biological targets. The sulfur atom can also participate in non-covalent interactions, including sulfur-aromatic and lone pair-π interactions.
While specific studies detailing the molecular interactions of this compound with biological targets are not extensively reported in publicly available literature, the known reactivity of its functional groups provides a strong basis for its potential utility in probing enzyme active sites, studying redox processes in cells, and serving as a scaffold for the design of new biologically active agents. The general mechanism of action for related nitroaryl sulfides involves the interaction of the nitro and sulfane functional groups with molecular targets, which can influence the compound's reactivity and its ability to form complexes.
Environmental Chemistry and Atmospheric Fate of Organosulfur Compounds
The environmental fate of this compound is governed by the chemical properties of its nitroaromatic and organosulfur components. While specific environmental studies on this compound are limited, its behavior can be inferred from the known environmental chemistry of related substances.
Nitroaromatic compounds are recognized as significant environmental contaminants due to their widespread use and potential toxicity. Their environmental persistence is variable and depends on local conditions. In general, nitroaromatics are susceptible to both biodegradation and photodegradation.
Microbial degradation of nitroaromatic compounds can occur under both aerobic and anaerobic conditions. nih.govnih.gov Under anaerobic conditions, the nitro group is often reduced to an amino group, which can then undergo further degradation. Aerobic degradation pathways are generally more complex and can involve initial oxidation of the aromatic ring. The presence of the isopropyl sulfide group may influence the rate and pathway of biodegradation.
Photodegradation is another important environmental fate process for nitroaromatic compounds. researchgate.netingentaconnect.commdpi.comfrontiersin.org In the presence of sunlight, these compounds can be transformed into various byproducts. The efficiency of photodegradation can be influenced by the presence of other substances in the environment, such as photocatalysts.
The organosulfur component of this compound also plays a role in its atmospheric fate. Organosulfur compounds are known to be present in the atmosphere and can undergo oxidation to form sulfoxides and sulfones. These oxidized products are generally more water-soluble and may be removed from the atmosphere through wet or dry deposition.
Table 2: Potential Environmental Fate of this compound
| Environmental Process | Potential Transformation of this compound | Key Factors |
| Biodegradation (Anaerobic) | Reduction of the nitro group to 2-isopropylaniline (B1208494). | Microbial populations, redox potential, availability of electron donors. |
| Biodegradation (Aerobic) | Potential for ring oxidation and cleavage, though the nitro group can be recalcitrant. | Presence of specific aerobic microorganisms, oxygen levels. |
| Photodegradation | Transformation into various photoproducts upon absorption of UV light. | Sunlight intensity, presence of photosensitizers or photocatalysts. |
| Atmospheric Oxidation | Oxidation of the sulfide to isopropyl(2-nitrophenyl)sulfoxide and subsequently to isopropyl(2-nitrophenyl)sulfone. | Presence of atmospheric oxidants like hydroxyl radicals and ozone. |
Future Outlook and Research Challenges for Isopropyl 2 Nitrophenyl Sulfane Chemistry
Development of More Sustainable and Green Synthetic Methodologies
The traditional synthesis of aryl sulfides and nitroaromatic compounds often involves harsh reaction conditions, toxic reagents, and significant waste generation. researchgate.netnih.gov A primary future challenge is the development of green and sustainable methods for the synthesis of Isopropyl(2-nitrophenyl)sulfane. This involves rethinking the entire synthetic pathway, from starting materials to final product purification.
Key research directions include:
Catalyst Innovation: Moving away from stoichiometric reagents towards catalytic systems is crucial. Research into recyclable, heterogeneous catalysts, such as copper ferrite (B1171679) nanocatalysts, could provide an environmentally benign route for C-S bond formation. nanomaterchem.com The use of inexpensive and abundant metals like copper and nickel is a promising alternative to precious metal catalysts. organic-chemistry.orgnih.gov
Alternative Solvents: Replacing conventional volatile organic compounds (VOCs) with greener alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG) can significantly reduce the environmental impact. nanomaterchem.comorganic-chemistry.org
Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted synthesis can accelerate reaction times, improve yields, and lower energy consumption compared to conventional heating methods. researchgate.net
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. This includes exploring thiol-free synthesis methods to avoid the use of odorous and toxic reagents. sciencedaily.commiragenews.com For the nitration step, technologies that avoid the use of mixed acids (sulfuric and nitric acid) in favor of solid-supported reagents or cleaner nitrating agents can minimize acid waste. researchgate.netresearchgate.net
Table 1: Potential Green Synthetic Strategies
| Strategy | Approach for this compound Synthesis | Potential Benefits |
|---|---|---|
| Catalysis | Use of recyclable Ni or Cu nanocatalysts for C-S cross-coupling. nanomaterchem.comorganic-chemistry.org | Reduced catalyst waste, lower cost, milder reaction conditions. |
| Solvents | Employing water or bio-derived solvents for the synthesis steps. organic-chemistry.org | Reduced toxicity and environmental pollution. |
| Energy | Microwave-assisted reaction for nitration or C-S bond formation. researchgate.net | Faster reaction rates, reduced energy consumption. |
| Reagents | Thiol-free C-S bond formation using less hazardous sulfur sources. sciencedaily.commiragenews.com | Improved safety, reduced odor issues. |
| Nitration | Use of solid-supported nitrating agents to replace mixed acids. researchgate.net | Elimination of corrosive acid waste, easier product separation. |
Exploration of Unprecedented Reactivity and Functionalization Pathways
The unique arrangement of the nitro group ortho to the isopropyl sulfide (B99878) moiety in this compound suggests a rich and complex reactivity profile that is yet to be fully explored. The electron-withdrawing nitro group significantly influences the electronic properties of the aromatic ring and the adjacent sulfur atom, opening up possibilities for novel transformations.
Future research will likely focus on:
Intramolecular Interactions: The proximity of the nitro group's oxygen atoms to the sulfur atom could facilitate intramolecular oxygen transfer reactions, a phenomenon observed in other 2-nitrophenyl aryl sulfides. nih.gov This could lead to the formation of sulfoxide (B87167) or sulfone derivatives under specific conditions, potentially without external oxidants.
Selective Reductions: The selective reduction of the nitro group to an amine, nitroso, or hydroxylamine (B1172632) is a key transformation. Developing methodologies to achieve this without altering the sulfide linkage is a significant challenge. The resulting 2-aminophenyl sulfide is a valuable building block for synthesizing sulfur-containing heterocycles.
C-H Functionalization: Direct functionalization of the isopropyl group or the aromatic ring offers an atom-economical way to build molecular complexity.
Sulfur-Centered Reactivity: The sulfide linkage itself is a hub of reactivity. It can be oxidized to sulfoxides and sulfones, which have different chemical and physical properties. wikipedia.org Furthermore, the C-S bond can be cleaved and reformed, as seen in nickel-catalyzed aryl exchange reactions, enabling the synthesis of other aryl sulfides from this compound. organic-chemistry.orgnih.gov
Table 2: Predicted Reactivity and Functionalization Pathways
| Functional Group | Predicted Reaction Type | Potential Products |
|---|---|---|
| Nitro Group | Selective Reduction | 2-(Isopropylthio)aniline |
| Intramolecular Oxygen Transfer nih.gov | Isopropyl(2-nitrosophenyl)sulfoxide | |
| Sulfide Linkage | Oxidation | Isopropyl(2-nitrophenyl)sulfoxide/sulfone |
| C-S Bond Cleavage/Exchange organic-chemistry.org | Diverse Aryl Isopropyl Sulfides | |
| Aromatic Ring | Nucleophilic Aromatic Substitution | Substituted this compound derivatives |
Integration of Machine Learning and AI in Synthetic Design and Prediction
The complexity of organic synthesis is a prime area for the application of machine learning (ML) and artificial intelligence (AI). vapourtec.com For a specific target like this compound, these computational tools can accelerate discovery and optimization.
Future applications include:
Retrosynthesis Planning: AI algorithms can analyze vast reaction databases to propose novel and efficient synthetic routes that a human chemist might overlook. stanford.edu
Reaction Condition Optimization: ML models can predict the optimal catalyst, solvent, temperature, and reagents for a given transformation, minimizing the need for extensive trial-and-error experimentation. nih.gov These models can learn from existing data to forecast reaction yields and purity. vapourtec.comnih.gov
Reactivity Prediction: By analyzing molecular structures, ML can predict the most likely sites of reaction and the products of complex transformations. stanford.edu For this compound, this could help in predicting the outcomes of competing reaction pathways, such as oxidation at the sulfur versus reactions involving the nitro group. Computational models can also be used to predict properties like toxicity or mutagenicity based on molecular descriptors. nih.govmdpi.com
Table 3: Applications of AI and Machine Learning in this compound Chemistry
| Application Area | Specific Task | Expected Outcome |
|---|---|---|
| Synthetic Route Design | Retrosynthetic analysis. stanford.edu | Identification of novel and efficient synthetic pathways. |
| Reaction Optimization | Prediction of optimal reaction conditions (catalyst, solvent, temperature). nih.gov | Higher yields, reduced experimental workload. |
| Property Prediction | Forecasting reactivity, spectral properties, and potential bioactivity. nih.govmdpi.com | Guided experimental design and prioritization of research efforts. |
Advancements in In-Situ Spectroscopic Characterization during Reactions
To fully understand and optimize the synthesis of this compound, it is essential to monitor the reaction as it happens. In-situ spectroscopic techniques provide a real-time window into the reaction mixture, allowing for the detection of transient intermediates and the elucidation of reaction mechanisms.
Key areas for advancement are:
Operando Spectroscopy: The use of techniques like in-situ Fourier-transform infrared (FTIR), Raman, and NMR spectroscopy allows for the continuous monitoring of reactant consumption and product formation. researchgate.netchemrxiv.org This data is invaluable for kinetic analysis and for identifying short-lived intermediates that would be missed by conventional offline analysis.
Mechanistic Insights: For the synthesis of this compound, in-situ spectroscopy could be used to track the formation of the C-S bond or the progress of the nitration reaction. This can confirm proposed reaction mechanisms, such as the involvement of specific catalytic intermediates. chemrxiv.org For example, in-situ FTIR could monitor the change in functional groups during the reaction process. researchgate.net
Table 4: In-Situ Spectroscopic Techniques for Reaction Monitoring
| Technique | Information Gained | Application to this compound Synthesis |
|---|---|---|
| In-Situ FTIR/Raman | Real-time tracking of functional group changes. researchgate.net | Monitoring the disappearance of thiol/appearance of C-S bond; formation of nitro group. |
| In-Situ NMR | Structural elucidation of intermediates and products in solution. | Identifying intermediates in the C-S coupling or nitration steps. |
| UV-Vis Spectroscopy | Monitoring of colored species and EDA complexes. acs.org | Detecting electron donor-acceptor complexes if photochemical methods are used. |
Interdisciplinary Research at the Interface of Organic Synthesis, Materials Science, and Computational Chemistry
The future of this compound chemistry lies not in isolation but at the crossroads of multiple scientific disciplines. Its structural motifs are relevant to various fields, and a holistic approach will be necessary to unlock its full potential.
Future interdisciplinary efforts will involve:
Materials Science: Sulfur-containing polymers possess unique optical, mechanical, and thermal properties. rsc.orgwiley.com this compound could serve as a monomer or a precursor for functional polymers and materials. The presence of both sulfur and a nitro group could impart interesting properties for applications in organic electronics or as high refractive index materials. wiley.comdeliuslab.com
Computational Chemistry: Quantum mechanical calculations can predict molecular properties such as bond energies, electrostatic potential surfaces, and HOMO/LUMO energies. mdpi.comresearchgate.net These theoretical studies can explain the observed reactivity of this compound and guide the design of new experiments and functional molecules. mdpi.comresearchgate.net
Organic Synthesis: The development of novel synthetic methods will continue to be a central theme, driven by the need for efficiency, selectivity, and sustainability. kyushu-u.ac.jpnih.gov The integration of findings from computational studies and materials science will inform the design of next-generation synthetic targets based on the this compound scaffold.
Table 5: Interdisciplinary Research Opportunities
| Field | Research Focus | Potential Application/Goal |
|---|---|---|
| Materials Science | Use as a monomer for sulfur-containing polymers. rsc.orgwiley.com | Development of new functional materials with tailored optical or electronic properties. |
| Computational Chemistry | DFT calculations of electronic structure and reactivity. mdpi.comacs.org | Prediction of chemical behavior and rational design of new derivatives. |
| Organic Synthesis | Development of novel, selective functionalization reactions. kyushu-u.ac.jpnih.gov | Creation of a library of derivatives for screening in various applications. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
